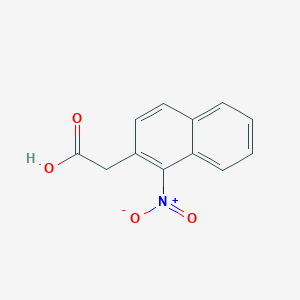

2-(1-Nitronaphthalen-2-yl)acetic acid

Beschreibung

2-(1-Nitronaphthalen-2-yl)acetic acid is a naphthalene-derived compound featuring a nitro group at the 1-position and an acetic acid moiety at the 2-position of the naphthalene ring. While direct spectral or crystallographic data for this compound are absent in the provided evidence, structurally related compounds (e.g., [(1-Nitro-2-naphthyl)oxy]acetic acid, CAS 10440-91-2, C₁₂H₉NO₅) highlight the influence of nitro and carboxylic acid groups on physicochemical properties and reactivity . The nitro group acts as a strong electron-withdrawing substituent, altering electronic distribution and acidity compared to non-nitrated analogs.

Eigenschaften

Molekularformel |

C12H9NO4 |

|---|---|

Molekulargewicht |

231.20 g/mol |

IUPAC-Name |

2-(1-nitronaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H9NO4/c14-11(15)7-9-6-5-8-3-1-2-4-10(8)12(9)13(16)17/h1-6H,7H2,(H,14,15) |

InChI-Schlüssel |

RVNRTHUGIFJSEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Naphthalenessigsäure, 1-Nitro-, erfolgt üblicherweise durch Nitrierung von Naphthalinderivaten. Eine gängige Methode ist die Nitrierung von 2-Naphthalenessigsäure unter Verwendung eines Gemisches aus Salpetersäure und Schwefelsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Nitrogruppe an der gewünschten Position am Naphthalinring zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Naphthalenessigsäure, 1-Nitro-, beinhaltet oft großtechnische Nitrierungsprozesse. Diese Prozesse verwenden kontinuierliche Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu optimieren. Die Verwendung von Katalysatoren wie Zeolithen oder Metalloxiden kann die Effizienz der Nitrierungsreaktion verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Naphthalenessigsäure, 1-Nitro-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoffkatalysator.

Substitution: Nukleophile wie Amine oder Thiole.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden

Reduktion: 2-Naphthalenessigsäure, 1-Amino-.

Substitution: Verschiedene substituierte Naphthalinderivate.

Oxidation: Oxidierte Naphthalenessigsäurederivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Research

Research indicates that derivatives of nitronaphthalene compounds, including 2-(1-nitronaphthalen-2-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study on related nitroaromatic compounds demonstrated their ability to disrupt cellular processes in cancerous cells, suggesting potential therapeutic applications in oncology .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of nitronaphthalene derivatives are also under investigation. Preliminary studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, which could lead to new treatments for inflammatory diseases .

Environmental Applications

2.1 Monitoring Environmental Pollutants

this compound can be utilized as a marker for environmental pollution, particularly in assessing the presence of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. Its detection can help evaluate the extent of contamination and guide remediation efforts .

2.2 Biodegradation Studies

The compound is also relevant in biodegradation research, where its breakdown products can be studied to understand the metabolic pathways of microorganisms in contaminated environments. This can provide insights into bioremediation strategies for PAH-contaminated sites .

Synthesis and Chemical Reactions

3.1 Precursor for Synthetic Pathways

As a versatile intermediate, this compound can serve as a precursor for synthesizing various chemical derivatives used in pharmaceuticals and agrochemicals. Its functional groups allow for further modifications through reactions such as esterification or amidation, expanding its utility in synthetic organic chemistry .

3.2 Reaction Mechanisms

The reactivity of this compound can be explored through various chemical reactions, including nucleophilic substitutions and electrophilic additions, making it an important compound in mechanistic studies within organic chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Naphthaleneacetic acid, 1-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparisons

*Inferred from structural analogs.

Biologische Aktivität

2-(1-Nitronaphthalen-2-yl)acetic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features both a nitro group and an acetic acid moiety, which contribute to its distinct chemical reactivity and biological effects. The nitro group is known for its potential to undergo reduction, leading to the formation of reactive intermediates that can interact with various cellular components, potentially modulating signaling pathways and enzyme activities .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and interaction with biological targets.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups that could enhance its biological activity.

- Oxidation : The acetic acid portion can be oxidized to form carboxylic acids or other derivatives, potentially altering its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, naphthoquinone derivatives have shown promising results in inhibiting the growth of human cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar naphthalene derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic processes .

Case Studies

Several case studies have documented the effects of naphthalene derivatives on cancer cells:

- In Vitro Studies : A study evaluated the cytotoxic effects of various naphthalene derivatives on HeLa (cervical cancer) and COS-7 (kidney fibroblast) cell lines. Results indicated that certain analogs exhibited significant cytotoxicity, suggesting a potential therapeutic application for this compound in cancer treatment .

- Mechanistic Insights : Another investigation focused on the interaction of naphthoquinones with cellular proteins involved in apoptosis. These compounds were found to induce mitochondrial permeability transition, leading to cell death in cancerous cells, highlighting a potential mechanism for this compound's action .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Nitro Group | Acetic Acid Moiety | Biological Activity |

|---|---|---|---|

| 1-Naphthaleneacetic acid | No | Yes | Moderate antibacterial |

| 2-Naphthylacetic acid | No | Yes | Lower anticancer activity |

| 1-Nitronaphthalene | Yes | No | Potential carcinogenic |

| This compound | Yes | Yes | Promising anticancer & antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.